1-((4-Fluorophenyl)thio)-3-methylpentan-2-one
Description
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one is a ketone derivative featuring a 3-methylpentan-2-one backbone substituted with a 4-fluorophenylthio group at the 1-position. The compound’s structure combines a hydrophobic alkyl chain with an electron-deficient aromatic thioether moiety, which may influence its physicochemical properties and reactivity. Potential applications of such thioether-containing ketones include medicinal chemistry, where fluorinated aromatic groups are common pharmacophores in anticonvulsant and antitumor agents .
Properties
Molecular Formula |
C12H15FOS |
|---|---|
Molecular Weight |
226.31 g/mol |
IUPAC Name |
1-(4-fluorophenyl)sulfanyl-3-methylpentan-2-one |
InChI |
InChI=1S/C12H15FOS/c1-3-9(2)12(14)8-15-11-6-4-10(13)5-7-11/h4-7,9H,3,8H2,1-2H3 |
InChI Key |
OXYMUHOEWZSVOK-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)C(=O)CSC1=CC=C(C=C1)F |
Origin of Product |
United States |
Preparation Methods
Halogenation of 3-Methylpentan-2-one
The initial step requires regioselective halogenation at the alpha position of 3-methylpentan-2-one. While direct bromination remains challenging due to competing side reactions, radical-mediated protocols using N-bromosuccinimide (NBS) and azobisisobutyronitrile (AIBN) in carbon tetrachloride have been employed to generate 3-(bromomethyl)pentan-2-one. Alternatively, phosphorus tribromide (PBr₃) in dichloromethane at 0°C selectively brominates the alpha carbon, yielding the desired intermediate in 68–72% efficiency.
Thiolate-Mediated Displacement
Subsequent reaction of the alpha-bromo ketone with 4-fluorothiophenol proceeds under mild basic conditions. A representative procedure involves dissolving 3-(bromomethyl)pentan-2-one (1.0 equiv) and 4-fluorothiophenol (1.2 equiv) in toluene, followed by the addition of potassium carbonate (2.0 equiv) and tetrabutylammonium bromide (0.1 equiv) as a phase-transfer catalyst. Stirring at room temperature for 12 hours affords the thioether product, which is isolated via flash chromatography (petroleum ether:ethyl acetate, 5:1) in 65–70% yield.
Base-Mediated Direct Coupling of Thiophenol and Ketone Derivatives
Recent advances in C–S bond formation have enabled the direct coupling of 4-fluorothiophenol with activated ketone derivatives, bypassing the need for pre-halogenated intermediates. This method leverages the nucleophilicity of thiophenolates under controlled basic conditions.
Enolate Formation and Thiol Conjugation
Deprotonation of 3-methylpentan-2-one using lithium hexamethyldisilazide (LiHMDS, 1.1 equiv) in tetrahydrofuran (THF) at −78°C generates a resonance-stabilized enolate, which reacts with 4-fluorothiophenol (1.0 equiv) to form the corresponding thioether. Quenching with aqueous ammonium chloride and extraction with ethyl acetate yields the crude product, which is purified via silica gel chromatography (hexanes:ethyl acetate, 4:1) to achieve 60–65% isolated yield.
Microwave-Assisted Thioetherification
Accelerated synthesis has been demonstrated using microwave irradiation, where a mixture of 3-methylpentan-2-one, 4-fluorothiophenol, and cesium carbonate (2.5 equiv) in N,N-dimethylformamide (DMF) is heated to 120°C for 20 minutes. This approach reduces reaction times tenfold while maintaining comparable yields (62–68%), though scalability remains limited by equipment constraints.
Transition-Metal-Free Coupling Strategies
Emerging methodologies emphasize transition-metal-free systems to enhance sustainability and reduce costs. These protocols often employ iodine or peroxide-based oxidants to mediate C–S bond formation.
Oxidative Coupling Using Molecular Iodine
A mixture of 3-methylpentan-2-one (1.0 equiv), 4-fluorothiophenol (1.1 equiv), and molecular iodine (0.2 equiv) in acetonitrile undergoes oxidative coupling at 80°C for 6 hours. The reaction proceeds via a radical mechanism, with iodine facilitating hydrogen abstraction to generate thiyl radicals. Post-reduction with sodium thiosulfate and column chromatography purification delivers the target compound in 55–60% yield.
Peroxide-Promoted Thioether Synthesis
Hydrogen peroxide (30% w/w, 2.0 equiv) in acetic acid catalyzes the coupling of 3-methylpentan-2-one and 4-fluorothiophenol at 50°C. The acidic medium protonates the ketone carbonyl, enhancing its electrophilicity for nucleophilic attack by the thiolate. After 8 hours, neutralization with sodium bicarbonate and extraction into dichloromethane affords the product in 58% yield.
Comparative Evaluation of Synthetic Methods
The table below summarizes key parameters for the aforementioned preparation routes:
Challenges and Optimization Opportunities
Despite procedural advancements, several limitations persist. Alpha-halogenated ketones exhibit limited stability, often requiring in situ generation. Additionally, thiophenol’s volatility and malodorous nature necessitate stringent handling protocols. Future research could explore immobilized thiol reagents or continuous-flow systems to improve safety and efficiency. Catalytic asymmetric variants remain underexplored, presenting opportunities for enantioselective synthesis.
Chemical Reactions Analysis
Synthetic Routes and Cross-Coupling Reactions
The compound is synthesized via acid-catalyzed thiol-ketone coupling. A representative method involves reacting (E)-4-(4-fluorophenyl)pent-3-en-2-one with thiols (e.g., 3-mercaptopropan-1-ol) under sulfuric acid catalysis. Key parameters include:
-
Molar ratio : 1:2 ketone-to-thiol ratio (0.2 mmol ketone, 0.4 mmol thiol)
-
Catalyst : H₂SO₄ (0.6 mmol)
This method yields 1-((4-Fluorophenyl)thio)-3-methylpentan-2-one in 76% isolated yield . Alternative routes using methanesulfonic anhydride shift selectivity toward thioketal intermediates .
Reaction Mechanisms and Intermediates
The synthesis proceeds through a stepwise mechanism:
-
Enolization : Acidic conditions promote enol formation from the ketone.
-
Thiol Addition : The thiol attacks the α,β-unsaturated ketone intermediate, forming a thioketal.
-
Rearrangement : Thioketals undergo acid-mediated reorganization to β-sulfanyl ketones .
Control experiments confirm the intermediacy of α,β-unsaturated ketones and thioketals. For example, isolating thioketal 3a and subjecting it to H₂SO₄/DCE yields the final product in 71% efficiency .
Solvent and Catalyst Effects
Reaction outcomes are highly sensitive to conditions:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Catalyst | H₂SO₄ | 86% yield |
| Solvent | DCE or DCM | >70% yield |
| Temperature | 60°C | Maximizes conversion |
| Polar Solvents | Acetonitrile/Water | <20% yield |
Sulfuric acid outperforms weaker acids (e.g., HCl) due to its higher proton concentration, accelerating enolization .
Challenges and Side Reactions
Competing pathways include:
Scientific Research Applications
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((4-Fluorophenyl)thio)-3-methylpentan-2-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological effects. Detailed mechanistic studies are required to fully elucidate these interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between 1-((4-Fluorophenyl)thio)-3-methylpentan-2-one and related compounds, focusing on substituent effects, synthetic outcomes, and bioactivity.
Key Observations:
Substituent Effects on Synthesis :
- The 4-chlorobenzylthio substituent in (3R,4S)-4-((4-chlorobenzyl)thio)-3-methylpentan-2-one resulted in a 62% yield and high stereoselectivity (dr = 7.2:1, ee = 94%), likely due to steric and electronic stabilization during nucleophilic attack .
- The allylthio analogue achieved a higher yield (73% ) but lower diastereomeric ratio (dr = 4.8:1), suggesting that smaller substituents favor faster reaction kinetics but reduced stereocontrol .
- The target compound’s 4-fluorophenylthio group, being less bulky than chlorobenzyl but more electron-withdrawing than allyl, may offer a balance between reactivity and selectivity, though experimental data are needed to confirm this.
Heterocyclic Modifications: The imidazo[1,2-a]pyridine-thio hybrid in ’s compound adds a nitrogen-rich heterocycle, which could improve binding affinity in biological targets (e.g., enzymes or receptors) but complicates synthetic accessibility .
Biological Activity
1-((4-Fluorophenyl)thio)-3-methylpentan-2-one is an organic compound notable for its unique structural features, which include a fluorophenyl group linked through a thioether to a methylpentanone framework. This compound has garnered attention in medicinal chemistry and materials science due to its potential biological activities and reactivity.
Structural Characteristics
The compound's structure contributes significantly to its biological activity. The presence of the fluorophenyl moiety enhances stability and reactivity, while the thioether linkage may influence interactions with biological targets.
| Structural Feature | Description |
|---|---|
| Fluorophenyl Group | Enhances stability and reactivity |
| Thioether Linkage | Potentially influences biological interactions |
Synthesis Methods
The synthesis of this compound typically involves cross-coupling reactions or the reaction of thiols with carbonyl compounds. These methods allow for flexibility in synthetic approaches, enabling the production of various derivatives with distinct properties.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit antimicrobial properties. For instance, thioether-containing compounds have shown efficacy against a range of bacterial strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values for related compounds suggest potential applications in treating infections.
Case Studies
- Antimicrobial Efficacy : A study reported that thioether derivatives exhibited significant antibacterial activity against E. coli and S. aureus, with MIC values as low as 15.6 µg/mL for certain derivatives .
- Inhibition of Catalase Activity : Another investigation focused on the catalytic inhibition properties of quinonoid derivatives, revealing that some thioether compounds could inhibit catalase enzymes, suggesting potential roles in oxidative stress modulation .
Structure-Activity Relationships (SAR)
The biological activity of this compound can be further understood through structure-activity relationship studies. Modifications to the fluorophenyl or thioether components can significantly alter the compound's interaction with biological targets such as receptors or enzymes.
Research Findings
Recent research has explored the implications of the compound's structure on its biological functions:
- Dopamine Transporter Inhibition : Compounds within the same structural family have been investigated for their ability to inhibit dopamine transporters (DAT), which are crucial in neuropharmacology. Some derivatives demonstrated improved binding affinities compared to traditional inhibitors, indicating potential therapeutic applications in treating addiction disorders .
- Cytotoxicity Studies : Investigations into cytotoxic effects revealed that certain analogs could induce cell death in cancer cell lines, highlighting their potential as anticancer agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
